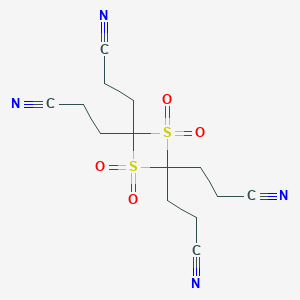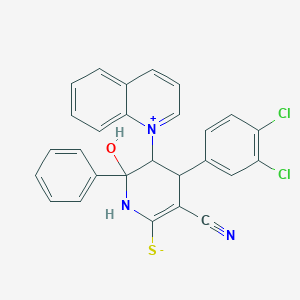
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as DIOT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one involves its ability to bind to DNA and induce oxidative stress, leading to apoptosis in cancer cells. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit cancer cell proliferation and migration. In addition, 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have low toxicity in normal cells.
実験室実験の利点と制限
One advantage of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one also has fluorescent properties, allowing for easy imaging and tracking in cells. However, one limitation of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is its complex synthesis method, which may limit its widespread use in research.
将来の方向性
There are several future directions for research involving 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one-based nanoparticles for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one and its potential applications in cancer treatment. Finally, research into the synthesis of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one analogs may lead to the development of more effective compounds for scientific research.
合成法
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2-thienylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-diethoxy-5-iodobenzaldehyde. The final step involves the reaction of the resulting product with urea to form 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one.
科学的研究の応用
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in various scientific research areas, including cancer treatment, imaging, and drug delivery. Studies have shown that 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been used as a fluorescent probe for imaging purposes, as it emits a strong green fluorescence when excited with UV light. Additionally, 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been incorporated into nanoparticles for drug delivery, allowing for targeted and controlled release of drugs.
特性
IUPAC Name |
(4Z)-4-[(3,4-diethoxy-5-iodophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO4S/c1-3-22-14-10-11(8-12(19)16(14)23-4-2)9-13-18(21)24-17(20-13)15-6-5-7-25-15/h5-10H,3-4H2,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRQHJQPWEBEY-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)I)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3)I)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)


![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)
![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)
![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)